molecular formula C16H15NOS B5799418 2-[(3,4-dimethylphenoxy)methyl]-1,3-benzothiazole

2-[(3,4-dimethylphenoxy)methyl]-1,3-benzothiazole

Cat. No. B5799418
M. Wt: 269.4 g/mol
InChI Key: KBYWJMNVGWEOGW-UHFFFAOYSA-N
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Description

2-[(3,4-dimethylphenoxy)methyl]-1,3-benzothiazole, also known as DM-BT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

2-[(3,4-dimethylphenoxy)methyl]-1,3-benzothiazole has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 2-[(3,4-dimethylphenoxy)methyl]-1,3-benzothiazole has been shown to have anti-inflammatory, antioxidant, and anticancer properties. In materials science, 2-[(3,4-dimethylphenoxy)methyl]-1,3-benzothiazole has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and photovoltaics. In environmental science, 2-[(3,4-dimethylphenoxy)methyl]-1,3-benzothiazole has been studied for its potential as a fluorescent probe for the detection of heavy metals in water.

Mechanism of Action

The mechanism of action of 2-[(3,4-dimethylphenoxy)methyl]-1,3-benzothiazole is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, oxidative stress, and cancer progression. 2-[(3,4-dimethylphenoxy)methyl]-1,3-benzothiazole has been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammation and immune response. 2-[(3,4-dimethylphenoxy)methyl]-1,3-benzothiazole has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which are known to contribute to oxidative stress and cancer progression.
Biochemical and Physiological Effects:
2-[(3,4-dimethylphenoxy)methyl]-1,3-benzothiazole has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. 2-[(3,4-dimethylphenoxy)methyl]-1,3-benzothiazole has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-[(3,4-dimethylphenoxy)methyl]-1,3-benzothiazole has also been shown to modulate the activity of various immune cells, including macrophages and T cells.

Advantages and Limitations for Lab Experiments

2-[(3,4-dimethylphenoxy)methyl]-1,3-benzothiazole has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, 2-[(3,4-dimethylphenoxy)methyl]-1,3-benzothiazole also has some limitations, including its poor solubility in water and limited availability.

Future Directions

There are several future directions for the study of 2-[(3,4-dimethylphenoxy)methyl]-1,3-benzothiazole, including the development of novel 2-[(3,4-dimethylphenoxy)methyl]-1,3-benzothiazole-based materials with potential applications in optoelectronics and photovoltaics, the investigation of 2-[(3,4-dimethylphenoxy)methyl]-1,3-benzothiazole as a fluorescent probe for the detection of heavy metals in water, and the development of 2-[(3,4-dimethylphenoxy)methyl]-1,3-benzothiazole-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(3,4-dimethylphenoxy)methyl]-1,3-benzothiazole and its potential side effects.

Synthesis Methods

2-[(3,4-dimethylphenoxy)methyl]-1,3-benzothiazole can be synthesized through a multi-step process involving the reaction of 3,4-dimethylphenol with thionyl chloride, followed by the reaction with 2-aminobenzenethiol. The resulting product is 2-[(3,4-dimethylphenoxy)methyl]-1,3-benzothiazole, which can be purified through recrystallization.

properties

IUPAC Name

2-[(3,4-dimethylphenoxy)methyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NOS/c1-11-7-8-13(9-12(11)2)18-10-16-17-14-5-3-4-6-15(14)19-16/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYWJMNVGWEOGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=NC3=CC=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,4-Dimethylphenoxy)methyl]-1,3-benzothiazole

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